2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydroquinoline moiety, and an isoquinoline core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced via a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, typically using benzyl chloride and a base such as sodium hydride or potassium carbonate.
Formation of the Final Compound: The final step involves the coupling of the isoquinoline core with the tetrahydroquinoline moiety and the benzyl group, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures, often using acidic or basic catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or thiols.
Cyclization: Acidic or basic catalysts, heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, and cyclization can result in the formation of new ring structures.
Scientific Research Applications
2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one: This compound is unique due to its specific combination of functional groups and structural features.
Other Isoquinoline Derivatives: Compounds such as berberine and papaverine share the isoquinoline core but differ in their functional groups and biological activities.
Tetrahydroquinoline Derivatives: Compounds like tetrahydroquinoline itself and its derivatives have similar structural features but may exhibit different pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of a benzyl group, a tetrahydroquinoline moiety, and an isoquinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-26(29-16-7-11-21-10-4-5-13-24(21)29)19-32-25-14-6-12-23-22(25)15-17-28(27(23)31)18-20-8-2-1-3-9-20/h1-6,8-10,12-14H,7,11,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFDVSLAEGBRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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